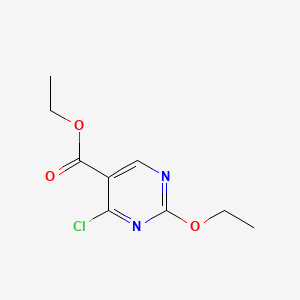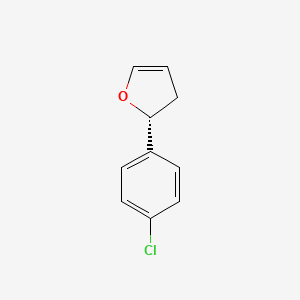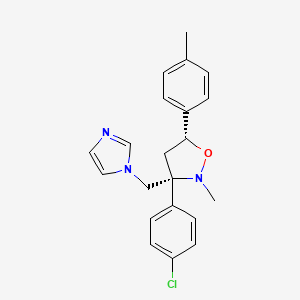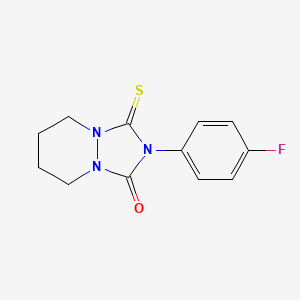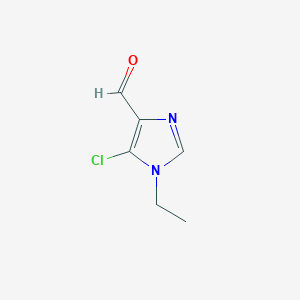
5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a chloro group at the 5-position, an ethyl group at the 1-position, and an aldehyde group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1-ethylimidazole with a suitable aldehyde precursor under acidic or basic conditions to introduce the aldehyde group at the 4-position .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: 5-Chloro-1-ethyl-1H-imidazole-4-carboxylic acid
Reduction: 5-Chloro-1-ethyl-1H-imidazole-4-methanol
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: Similar structure but with a methyl group instead of an ethyl group.
2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde: Similar structure but with a butyl group instead of an ethyl group.
5-Methyl-1H-imidazole-4-carbaldehyde: Similar structure but with a methyl group instead of a chloro group.
Uniqueness
5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde is unique due to the specific combination of substituents on the imidazole ring, which can impart distinct chemical and biological properties. The presence of the chloro group can enhance its reactivity in substitution reactions, while the ethyl group can influence its solubility and overall molecular interactions .
Propriétés
Numéro CAS |
62260-62-2 |
|---|---|
Formule moléculaire |
C6H7ClN2O |
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
5-chloro-1-ethylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7ClN2O/c1-2-9-4-8-5(3-10)6(9)7/h3-4H,2H2,1H3 |
Clé InChI |
VQLGAYODOSSLFC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC(=C1Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




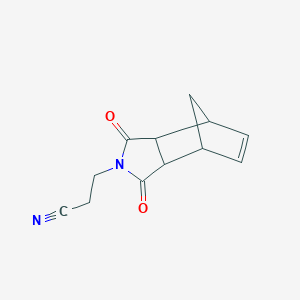
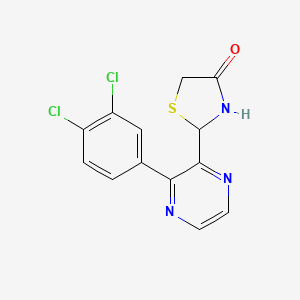

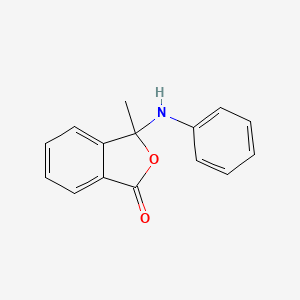

![22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide](/img/structure/B12909067.png)
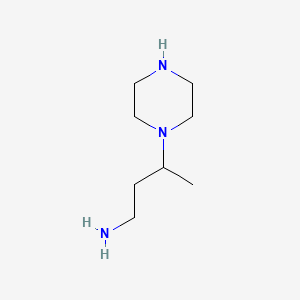
![2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol](/img/structure/B12909076.png)
